molecular formula C10H6ClF3N2O2 B1392731 Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate CAS No. 1221792-27-3

Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate

Cat. No.: B1392731
CAS No.: 1221792-27-3
M. Wt: 278.61 g/mol
InChI Key: RSZKROQMMAUQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate is a chemical compound characterized by its complex molecular structure, which includes a pyridine ring substituted with chlorine, cyano, trifluoromethyl, and ethyl carboxylate groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the substituents. One common method is the reaction of 3-chloropyridine with trifluoromethylating agents, followed by cyano and carboxylate group introduction.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reagent concentrations. The use of catalysts and solvents is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate undergoes various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The chlorine atom can be reduced to form a corresponding amine.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) are employed, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or their derivatives.

  • Reduction: Formation of amines.

  • Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

  • Industry: The compound is employed in the production of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate exerts its effects depends on its specific application. In drug synthesis, it may interact with biological targets through binding to enzymes or receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

  • Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate: Lacks the cyano group.

  • Ethyl 4-cyano-5-(trifluoromethyl)pyridine-2-carboxylate: Lacks the chlorine atom.

Uniqueness: Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate is unique due to the presence of both chlorine and cyano groups on the pyridine ring, which significantly influences its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 3-chloro-4-cyano-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O2/c1-2-18-9(17)8-7(11)5(3-15)6(4-16-8)10(12,13)14/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZKROQMMAUQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.